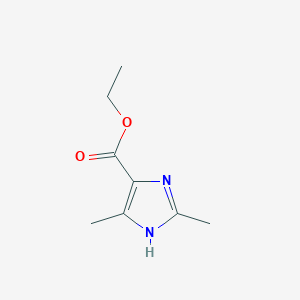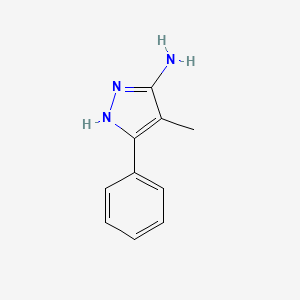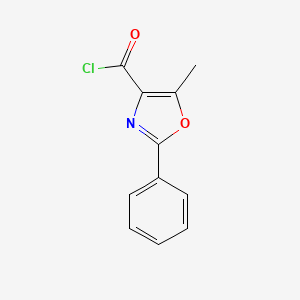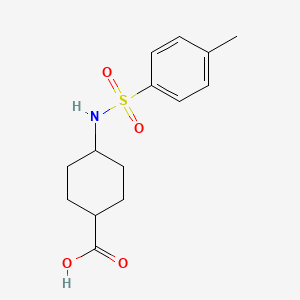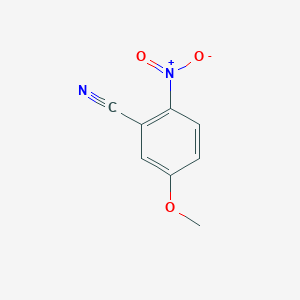
5-Hydroxyphthalide
Overview
Description
5-Hydroxyphthalide is a heterocyclic derivative that can be used as an intermediate in organic synthesis . It has a molecular formula of C8H6O3 .
Synthesis Analysis
The synthesis of 5-Hydroxyphthalide can be achieved through a dehydrative coupling reaction between 3-hydroxyphthalide and different properly functionalized arene rings . Another method involves the use of dichloromethane and boron tribromide in an inert atmosphere .Molecular Structure Analysis
5-Hydroxyphthalide has a molecular weight of 150.13 Da . It belongs to the phthalides, a relatively small group of natural compounds known mainly as bioactive constituents of different plant species used traditionally for medicinal purposes .Chemical Reactions Analysis
Phthalides, including 5-Hydroxyphthalide, have been subjected to various chemical transformations such as oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers .Physical And Chemical Properties Analysis
5-Hydroxyphthalide has a melting point of 223-224 °C and a predicted boiling point of 435.1±45.0 °C . Its density is predicted to be 1.436±0.06 g/cm3 .Scientific Research Applications
Antioxidant Activity
Phthalides, including 5-Hydroxyphthalide, have been studied for their antioxidant activities . In one study, a series of 3-arylphthalide derivatives were synthesized to identify their antioxidant activities . The compound 3- (2,4-dihydroxyphenyl)phthalide showed better antioxidant activity than the Trolox standard .
Anti-Inflammatory Activity
Phthalides also exhibit anti-inflammatory activities . The same study that investigated antioxidant activities also measured the anti-inflammatory activities of the synthesized 3-arylphthalide derivatives . The compound 3- (2,4-dihydroxyphenyl)phthalide strongly inhibited nitric oxide production in LPS-stimulated Bv.2 and RAW 264.7 cells .
Neuroprotection
Phthalides have been associated with neuroprotective effects . These compounds have shown potential in areas such as anti-stroke activity and neuroprotection .
Cytotoxicity
Phthalides have demonstrated cytotoxicity, which could be beneficial in the development of new cancer treatments .
Microbial Synthesis
5-Hydroxyphthalide can be produced through microbial synthesis . In one study, transformations using 10 strains of fungi were performed, five of which efficiently produced 3-butyl-3-hydroxyphthalide .
Chemical Reactivity and Synthesis
Phthalides, including 5-Hydroxyphthalide, have unique chemical reactivity, which has been explored in various synthesis processes . For example, isotopic labeling has established the biosynthesis of phthalides via linkage of acetate units forming polyketide intermediates .
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEJYBQYGQJKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282908 | |
| Record name | 5-HYDROXYPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyphthalide | |
CAS RN |
55104-35-3 | |
| Record name | 55104-35-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-HYDROXYPHTHALIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps involved in synthesizing 3-Butylidene-5-hydroxyphthalide, a derivative of 5-Hydroxyphthalide?
A1: The synthesis of 3-Butylidene-5-hydroxyphthalide, a derivative of 5-Hydroxyphthalide, involves a multi-step process. One approach utilizes 4-hydroxybenzoic acid as a starting material and proceeds through eight distinct steps []. A crucial stage involves the directed metallation of an intermediate compound (compound 4 in the study) using n-butyllithium in the presence of TMEDA, followed by treatment with DMF to yield another intermediate (compound 5) with an 80% yield. Subsequent steps involve hydrolysis, conversion to an acid, iodination, reaction with sodium acetate, and finally, demethylation to achieve the target compound, 3-Butylidene-5-hydroxyphthalide [].
Q2: What is the pharmacological significance of 4,6-Dimethoxy-5-hydroxyphthalide, another derivative of 5-Hydroxyphthalide?
A2: 4,6-Dimethoxy-5-hydroxyphthalide, synthesized through various routes including selective demethylation and reactions involving formaldehyde [], demonstrates promising pharmacological activity as a choleretic agent. In preclinical rodent models, this compound exhibited a significant increase in bile excretion, exceeding the potency of the standard treatment, dehydrocholic acid, by fivefold []. This finding highlights its potential therapeutic value in conditions related to bile production and flow.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

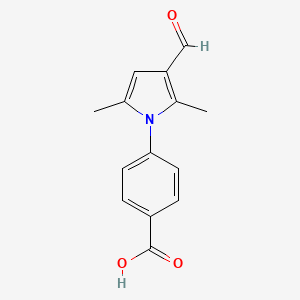

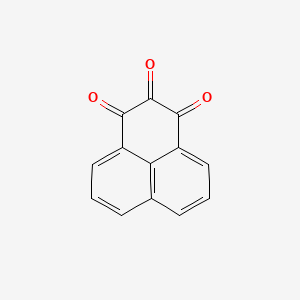
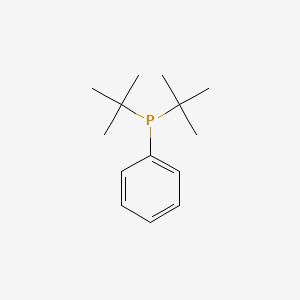
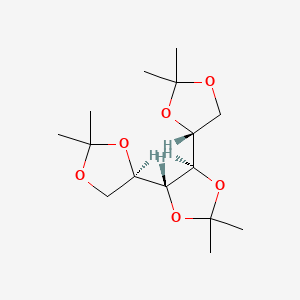
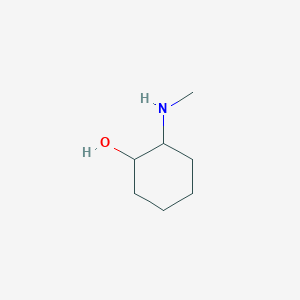
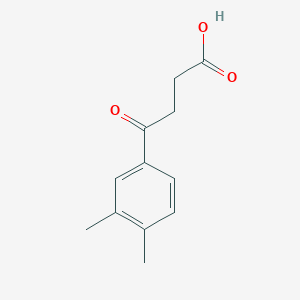
![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)

